molecular formula C21H18FN7OS B2389714 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1421468-99-6

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2389714
CAS RN: 1421468-99-6
M. Wt: 435.48
InChI Key: CTPZLOABQUSQGN-UHFFFAOYSA-N
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Description

The compound “N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide” is a derivative of imidazo[2,1-b]thiazole . It has been reported to have antiproliferative activities against a panel of 55 cell lines of nine different cancer types . The compound has shown superior potencies than Sorafenib, a reference standard drug, against different cancer cell lines .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound is involved in the synthesis of various heterocyclic compounds. For example, it is used in the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which have shown moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Similarly, the synthesis of new thiazole derivatives incorporating this compound has been reported, with some showing potent antimicrobial activities (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Biological Activities

The compound has been used in the synthesis of various biologically active heterocyclic compounds. For instance, derivatives synthesized using this compound have been evaluated for their cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to standard drugs (Riyadh, 2011). Additionally, certain derivatives were found to exhibit potent antitumor activities in studies, highlighting its potential in cancer research (Becan & Wagner, 2008).

Antimicrobial and Antifungal Properties

Several studies have demonstrated the antimicrobial and antifungal properties of compounds synthesized using this chemical. Some derivatives have shown significant inhibitory activity against various fungal strains, indicating their potential use in antifungal therapies (Chhabria, Rathod, Vala, & Patel, 2011). Additionally, certain synthesized compounds have been found to inhibit the growth of both gram-positive and gram-negative bacteria effectively (Abdelhamid, Sayed, & Zaki, 2007).

Antioxidant and Anticancer Properties

The compound has been used in synthesizing antioxidants and anticancer agents. For instance, triazolo-thiadiazoles derived from this compound have shown in vitro antioxidant properties and potent cytotoxic effects on hepatocellular carcinoma cell lines (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).

Future Directions

The future directions for this compound could involve further investigation into its antiproliferative activities and potential as an anticancer agent . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN7OS/c1-11-8-12(2)29-20(24-11)26-18(27-29)19(30)23-9-17-13(3)28-10-16(25-21(28)31-17)14-4-6-15(22)7-5-14/h4-8,10H,9H2,1-3H3,(H,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPZLOABQUSQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NCC3=C(N4C=C(N=C4S3)C5=CC=C(C=C5)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

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